molecular formula C6H7OP B12608379 4-Methoxyphosphinine CAS No. 646063-84-5

4-Methoxyphosphinine

Cat. No.: B12608379
CAS No.: 646063-84-5
M. Wt: 126.09 g/mol
InChI Key: IROBZDNKBKNOGF-UHFFFAOYSA-N
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Description

4-Methoxyphosphinine is an organophosphorus compound with the molecular formula C₆H₇OP It is a derivative of phosphinine, characterized by the presence of a methoxy group at the fourth position of the phosphinine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyphosphinine typically involves the reaction of a phosphinine derivative with a methoxy group donor. One common method includes the use of Grignard reagents, where the corresponding chlorophosphine reacts with an organomagnesium halide to introduce the methoxy group . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as rhodium or ruthenium may be employed to facilitate the reaction and improve selectivity .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyphosphinine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphinine oxides.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Halogenating agents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include phosphinine oxides, reduced phosphine derivatives, and various substituted phosphinines .

Mechanism of Action

The mechanism of action of 4-Methoxyphosphinine involves its interaction with molecular targets such as enzymes and receptors. The methoxy group enhances its binding affinity and selectivity towards specific targets. In biological systems, it may act by modulating signaling pathways and inducing cellular responses .

Comparison with Similar Compounds

Uniqueness: 4-Methoxyphosphinine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for specialized applications in catalysis and material science .

Properties

CAS No.

646063-84-5

Molecular Formula

C6H7OP

Molecular Weight

126.09 g/mol

IUPAC Name

4-methoxyphosphinine

InChI

InChI=1S/C6H7OP/c1-7-6-2-4-8-5-3-6/h2-5H,1H3

InChI Key

IROBZDNKBKNOGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=PC=C1

Origin of Product

United States

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